molecular formula C20H18F2N2O2 B2838427 N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-difluorobenzamide CAS No. 851407-35-7

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-difluorobenzamide

Cat. No.: B2838427
CAS No.: 851407-35-7
M. Wt: 356.373
InChI Key: AMGFFYWFVVBASI-UHFFFAOYSA-N
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Description

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-difluorobenzamide, also known as DQ-661, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Psycho- and Neurotropic Research

The study of psycho- and neurotropic properties of novel quinolin-4-ones, closely related to the query compound, has revealed substances with specific sedative effects, anti-amnesic activity, and considerable antihypoxic effects. These compounds are of interest for further research as promising psychoactive agents (Podolsky, Shtrygol’, & Zubkov, 2017).

Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a structural similarity with the query compound, have shown potent cytotoxic activities against various cancer cell lines, indicating their potential for cancer treatment (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Chemical Synthesis and Material Science

Research on quinoline derivatives has also focused on their synthesis and structural study for material science applications. For example, ethyl 1,4‐dihydro‐4‐oxo‐3‐quinolinecarboxylates have been prepared for their importance in drug compounds, showcasing the versatility of quinoline derivatives in synthesizing complex organic molecules (Bunce, Lee, & Grant, 2011).

Corrosion Inhibition

A theoretical study on the inhibition efficiencies of quinoxalines, structurally related to the query compound, as corrosion inhibitors for copper in nitric acid media provides insights into the molecular structure and inhibition efficiency relationship. Such studies help in understanding how organic compounds can protect metals from corrosion (Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Al-Deyab, 2014).

Molecular Docking and Antimycobacterial Properties

Further, ethyl and dimethyl quinoline carboxylates have been synthesized and evaluated for their anti-tubercular activities against Mycobacterium tuberculosis, showing promising results. These studies also included molecular docking to identify potential targets for these compounds (Venugopala et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it .

Properties

IUPAC Name

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O2/c1-11-3-4-12(2)18-15(11)9-14(20(26)24-18)7-8-23-19(25)13-5-6-16(21)17(22)10-13/h3-6,9-10H,7-8H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGFFYWFVVBASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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